6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
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Overview
Description
6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is a chemical compound with the molecular formula C11H15NO3. It belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Scientific Research Applications
6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, the compound may interact with neurotransmitter receptors, modulating their signaling pathways .
Comparison with Similar Compounds
6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid can be compared with other similar compounds, such as:
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: This compound lacks the carboxylic acid group, making it less polar and potentially altering its biological activity.
1,2,3,4-Tetrahydroisoquinoline: This compound lacks both the methoxy and carboxylic acid groups, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C12H15NO3 |
---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
6-methoxy-2-methyl-3,4-dihydro-1H-isoquinoline-4-carboxylic acid |
InChI |
InChI=1S/C12H15NO3/c1-13-6-8-3-4-9(16-2)5-10(8)11(7-13)12(14)15/h3-5,11H,6-7H2,1-2H3,(H,14,15) |
InChI Key |
HASHKQISUGNMAG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C2=C(C1)C=CC(=C2)OC)C(=O)O |
Origin of Product |
United States |
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